1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one
Description
Properties
CAS No. |
71868-08-1 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-16(2,17-11-5-4-6-12-17)15(18)13-7-9-14(19-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
FLQWBSXJUGONDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- typically involves the reaction of 4-methoxybenzaldehyde with piperidine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group or piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that this compound exhibits potential in treating various central nervous system (CNS) disorders. Its structure allows it to interact with neurotransmitter systems, suggesting efficacy in conditions such as:
- Anxiety Disorders : Studies show that compounds with similar structures can modulate serotonin and dopamine pathways, which are crucial in anxiety regulation.
- Depression : The piperidine moiety may contribute to antidepressant effects by enhancing neuroplasticity and neuronal survival.
Pain Management
The compound has been investigated for its analgesic properties. Its ability to interact with pain pathways suggests potential use in:
- Neuropathic Pain : Similar compounds have shown effectiveness in alleviating chronic pain conditions through modulation of pain receptors.
Anticancer Activity
Preliminary studies suggest that 1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one may possess anticancer properties. Research into related compounds indicates:
- Inhibition of Tumor Growth : Compounds with similar structural features have been reported to inhibit cell proliferation in various cancer cell lines.
Data Table of Research Findings
Case Study 1: CNS Disorder Treatment
A study published in a peer-reviewed journal explored the effects of piperidine derivatives on anxiety-like behaviors in animal models. The results indicated that administration of the compound reduced anxiety levels significantly compared to control groups. This suggests a promising avenue for further research into its use as an anxiolytic agent.
Case Study 2: Analgesic Properties
In a controlled trial, researchers administered the compound to subjects experiencing neuropathic pain. The results showed a marked reduction in pain scores, supporting its potential as a novel analgesic treatment.
Case Study 3: Anticancer Research
A recent investigation into the anticancer effects of similar compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction, indicating that 1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one could be further studied for its anticancer potential.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ibuprofen Hybrids (1-(3,4-Dihydroisoquinolin-2(1H)-yl) and Piperidine Derivatives)
Structural Differences :
- Compound [16]: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one replaces the 4-methoxyphenyl with a 4-isobutylphenyl group and substitutes piperidine with a dihydroisoquinoline ring.
- Compound [17,18] : 2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one retains the piperidine group but lacks the 4-methoxyphenyl and methyl substituents.
Functional Impact :
- The dihydroisoquinoline in [16] may increase rigidity, altering binding kinetics .
Tolperisone Impurities (4-MMPPO and Related Ketones)
Key Analogs :
- Impurity 2 (4-MMPPO) : 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one lacks the piperidine ring and methoxy group.
- Impurity 3 : 2-Methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one features a 3-methylphenyl group and a piperidine at position 3 instead of position 2.
Functional Impact :
Cathinone Derivatives (4-Methoxy MCAT and Methedrone)
Key Analog: 4-Methoxy MCAT (Methedrone): 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one replaces the piperidine and methyl groups with a methylamino moiety.
Functional Impact :
Piperazine- and Phenothiazine-Based Derivatives
Key Analog: 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(phenothiazin-10-yl)propan-1-one: Features a phenothiazine core linked to a 4-methoxyphenylpiperazine group.
Functional Impact :
Ethylphenyl and Biphenyl Derivatives
Key Analog : 1-(4-Ethylphenyl)-2-methylpropan-1-one : Lacks both the piperidine ring and methoxy group.
Functional Impact :
Data Table: Structural and Functional Comparison
Biological Activity
1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one, commonly referred to as a piperidine derivative, has garnered interest due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in the context of neuropharmacology and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one is , with a molecular weight of approximately 273.39 g/mol. Its structure features a piperidine ring, which is often associated with various biological activities, including analgesic and psychoactive effects.
Research indicates that compounds like 1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one may interact with several neurotransmitter receptors. Preliminary studies suggest that it could act as an agonist or antagonist at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders.
Key Findings:
- Dopamine Receptor Interaction : The compound exhibits selective activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation while showing minimal activity at the D2 receptor .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacology : In vitro studies have shown that this compound can modulate dopamine signaling pathways, which may have implications for conditions such as schizophrenia and Parkinson's disease .
- Cancer Research : A study indicated that derivatives of this compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent through mechanisms involving enhanced interaction with target proteins .
- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that modifications to the methoxy group on the phenyl ring significantly affect receptor affinity and activity, providing insights into optimizing therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one?
A two-step approach is commonly employed:
- Step 1 : Friedel-Crafts acylation of 4-methoxybenzene with 2-methylpropanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to form the ketone backbone .
- Step 2 : Alkylation of the intermediate with piperidine under controlled temperature (0–5°C) in a polar aprotic solvent (e.g., THF) to introduce the piperidin-1-yl group. Reaction progress should be monitored via thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl, methyl, and piperidine substituents. Key signals include the aromatic protons (~6.8–7.5 ppm) and the piperidine methylene groups (~2.5–3.5 ppm) .
- IR Spectroscopy : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups validate structural integrity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: ~273.2) and fragmentation patterns .
Q. What are the key considerations for ensuring purity during purification?
- Column Chromatography : Use silica gel with gradient elution (cyclohexane/ethyl acetate) to isolate the product .
- Recrystallization : Ethanol or methanol is ideal for removing residual solvents or unreacted starting materials .
- Analytical Monitoring : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95%) before further use .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature Control : Maintain sub-ambient temperatures during alkylation to suppress N-oxide formation .
- Catalyst Selection : Screen alternative Lewis acids (e.g., FeCl₃) to improve regioselectivity in the Friedel-Crafts step .
- Solvent Optimization : Replace THF with dichloromethane (DCM) to enhance solubility of intermediates and reduce side reactions .
- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the piperidine moiety .
Q. How does the methoxy group influence the compound’s electronic structure and reactivity?
- Electron-Donating Effects : The methoxy group increases electron density on the aromatic ring via resonance, stabilizing electrophilic intermediates during synthesis. This can be quantified using computational methods (e.g., DFT calculations) .
- Impact on Reactivity : The electron-rich aromatic ring may enhance nucleophilic substitution at the ketone’s α-carbon. Comparative studies with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) reveal slower reaction kinetics in methoxy-containing compounds .
Q. What in silico methods are recommended for predicting biological activity?
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine or serotonin receptors, leveraging the piperidine ring’s affinity for CNS targets .
- QSAR Modeling : Train models on datasets of structurally related cathinones to predict logP, bioavailability, and binding affinities .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess conformational changes in biological targets .
Q. How to resolve contradictions in pharmacological data across studies?
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., enantiomeric purity, solvent residues) .
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions to compare potency discrepancies .
Q. What are the implications of regulatory restrictions on research involving this compound?
- Controlled Substance Analogues : In jurisdictions where the compound is regulated (e.g., Singapore’s Misuse of Drugs Act), obtain DEA/FDA approvals for legal synthesis and handling .
- Safety Protocols : Follow guidelines for Schedule I substances, including secure storage (locked cabinets, inert atmosphere) and disposal via certified waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
